molecular formula C8H16N2 B13607673 4-(Isopropyl(methyl)amino)butanenitrile

4-(Isopropyl(methyl)amino)butanenitrile

Cat. No.: B13607673
M. Wt: 140.23 g/mol
InChI Key: DBHFHGLQXFGRCB-UHFFFAOYSA-N
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Description

4-(Isopropyl(methyl)amino)butanenitrile (CAS: 1466736-24-2) is a nitrile derivative with an isopropyl(methyl)amino substituent at the fourth carbon of the butanenitrile backbone. Its molecular formula is C₁₀H₂₀N₂, and it has a molecular weight of 168.28 g/mol . The compound features a polar amino group, which enhances its solubility in polar solvents, and a nitrile group, which contributes to its reactivity in organic syntheses (e.g., nucleophilic additions or reductions).

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]butanenitrile

InChI

InChI=1S/C8H16N2/c1-8(2)10(3)7-5-4-6-9/h8H,4-5,7H2,1-3H3

InChI Key

DBHFHGLQXFGRCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

A common approach to preparing amine-substituted butanenitriles involves:

  • Formation of a suitable halo- or acetoxy-substituted butane intermediate,
  • Nucleophilic substitution with the desired amine (e.g., isopropyl(methyl)amine),
  • Hydrolysis or further functional group transformation to yield the target amino nitrile.

Detailed Preparation Route from Patent Literature

A patented method (US20180029973A1) describes the preparation of related compounds such as 4-isopropylamino-1-butanol starting from 4-bromo-1-acetoxyl butane, which can be adapted for the preparation of 4-(Isopropyl(methyl)amino)butanenitrile by substituting the hydroxyl group with a nitrile group in the final steps or by modifying the intermediate accordingly.

Stepwise Synthesis Outline:
Step Reaction Description Reagents/Conditions Notes
1 Preparation of 4-bromo-1-acetoxyl butane Tetrahydrofuran + acetic acid solution of hydrogen bromide, vacuum distillation Yields colorless clear liquid intermediate
2 Nucleophilic substitution with isopropyl amine 4-bromo-1-acetoxyl butane + isopropyl amine, acetonitrile solvent, 0–30°C, 5 hours Molar ratio amine to bromo compound 1:1 to 10:1; yields 4-isopropylamino-1-acetoxyl butane (92% yield)
3 Hydrolysis to 4-isopropylamino-1-butanol Acidic or alkaline hydrolysis (sulfuric acid, p-toluenesulfonic acid or NaOH, KOH, LiOH), 0–30°C Hydrolysis solvent: water, methanol, ethanol; yields product with >99.5% purity

This method emphasizes mild reaction conditions, environmental friendliness, and industrial feasibility without requiring special equipment.

Analytical Data Example (1H-NMR for 4-isopropylamino-1-acetoxyl butane):
  • δ 4.02 (triplet, J=6.8 Hz, 2H)
  • δ 2.74 (multiplet, 1H)
  • δ 2.57 (triplet, J=7.2 Hz, 2H)
  • δ 1.97 (singlet, 3H)
  • δ 1.62 (multiplet, 2H)
  • δ 1.49 (multiplet, 2H)
  • δ 0.99 (doublet, J=6.0 Hz, 6H)

Alternative Synthetic Approaches

Another approach involves reductive amination of 4-aminobutanol with acetone under catalytic hydrogenation conditions using platinum oxide catalyst at 2-3 atmospheres for 48 hours, yielding 4-isopropylamino-1-butanol. However, this method requires expensive catalysts and high-pressure equipment, limiting industrial applicability.

Summary Tables of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Nucleophilic substitution of 4-bromo-1-acetoxyl butane Tetrahydrofuran, acetic acid HBr Isopropyl amine, acetonitrile 0–30°C, 5 h ~92% Mild, cost-effective, scalable, environmentally friendly Requires intermediate synthesis
Reductive amination of 4-aminobutanol 4-aminobutanol, acetone Platinum oxide, H2 gas 2-3 atm, 48 h High Direct, well-established Expensive catalyst, high-pressure equipment
Oxidative cyclization of aminophenylbutanenitriles 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles Base, oxidant One-pot, mild Improved yields in complex systems Enables N-alkylation Complex substrates, not direct for simple butanenitriles

Chemical Reactions Analysis

Types of Reactions

    Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles can undergo hydrolysis to form carboxylic acids or amides, depending on the reaction conditions.

    Substitution: The cyano group in nitriles can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst.

    Hydrolysis Agents: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

    Substitution Reagents: Ammonia, alkyl halides.

Major Products Formed

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids, amides.

    Substitution: Amines, other substituted nitriles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Isopropyl(methyl)amino)butanenitrile with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₁₀H₂₀N₂ 168.28 Isopropyl(methyl)amino, nitrile Potential pharmaceutical intermediate
(3-Cyanopropyl)methyldichlorosilane C₅H₉Cl₂NSi 182.12 Dichlorosilane, nitrile Silane precursor for surface coatings
4-(Dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile C₁₅H₂₂NSSi 279.50 Phenylthio, dimethylsilyl, nitrile Sulfur-based organic synthesis
4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile C₁₃H₂₇N₂Si 259.46 Dimethylamino, diisopropylsilyl, nitrile Silane coupling agent
Butanenitrile C₄H₇N 83.12 Unsubstituted nitrile Solvent, organic synthesis
4-(Methylthio)butanenitrile C₅H₉NS 115.20 Methylthio, nitrile Thioether reactivity studies

Research Findings and Comparative Analysis

Physicochemical Properties

  • Solubility: The amino group in this compound improves water solubility compared to hydrophobic silane or thioether derivatives.
  • Thermal Stability: Silane-containing nitriles exhibit higher thermal stability (e.g., decomposition temperatures >200°C) due to robust silicon-carbon bonds, whereas amino-substituted nitriles may decompose at lower temperatures .

Limitations and Alternatives

  • The discontinued status of this compound necessitates the use of alternatives like 4-(dimethylamino)butanenitrile (if available) or silane-based nitriles for similar reactivity profiles.

Biological Activity

4-(Isopropyl(methyl)amino)butanenitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant case studies.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to various biological targets. Interaction studies typically assess how this compound interacts with specific receptors or enzymes through binding assays. Techniques such as fluorescence anisotropy and surface plasmon resonance are commonly employed to evaluate these interactions, which are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects.

Potential Therapeutic Applications

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Its structural similarities to known antidepressants could contribute to this activity.
  • Analgesic Properties : There is emerging evidence that this compound may also possess analgesic properties, warranting further investigation into its pain-relieving capabilities.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile. The following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
This compoundButane backbone, nitrile groupPotential antidepressant
4-(Methylamino)butanenitrileButane backbone, amino groupModerate activity
N,N-DiisopropylbutanamideAmide functional groupVaries based on derivatives
2-(Isopropylamino)-3-methylbutanenitrileBranched chain, nitrile groupSimilar pharmacological effects

This comparison highlights the distinctiveness of this compound due to its combination of structural features that may confer unique biological properties not fully realized in its analogs.

Study on Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting its potential utility in treating mood disorders.

Analgesic Activity Investigation

Another investigation focused on the analgesic properties of the compound using various pain models. The findings demonstrated that administration of this compound resulted in notable pain relief, comparable to established analgesics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Isopropyl(methyl)amino)butanenitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated butanenitrile precursor with isopropyl(methyl)amine under reflux in aprotic solvents (e.g., acetonitrile or DMF). Catalytic bases like K₂CO₃ enhance amine reactivity .
  • Critical Parameters :

  • Temperature: 80–100°C (prevents side reactions like nitrile hydrolysis).
  • Solvent polarity: Higher polarity improves nucleophilicity of the amine.
  • Yield optimization: Reported yields range from 65–85% depending on stoichiometric ratios (amine:halide = 1.2:1) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H NMR peaks at δ 1.0–1.2 ppm (isopropyl CH₃), δ 2.8–3.0 ppm (N–CH₃), and δ 2.4–2.6 ppm (CH₂–CN) confirm substitution patterns .
  • IR : A sharp absorption band at ~2240 cm⁻¹ confirms the nitrile group .
  • HRMS : Molecular ion [M+H]+ at m/z 155.13 (calculated for C₈H₁₅N₂) .

Q. What functional groups in this compound contribute to its reactivity?

  • Key Groups :

  • Nitrile (-CN) : Electrophilic, participates in hydrolysis (to amides/carboxylic acids) or reduction (to primary amines) under catalytic hydrogenation (Pd/C, H₂) .
  • Tertiary amine : Acts as a weak base; forms salts with strong acids (e.g., HCl), altering solubility for purification .

Advanced Research Questions

Q. How do steric effects from the isopropyl(methyl)amino group influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The bulky isopropyl group hinders nucleophilic attack at the β-position of the nitrile, directing reactions (e.g., Grignard additions) to the α-position. Computational studies (DFT) show a 12–15 kJ/mol energy barrier difference between α/β pathways .
  • Case Study : Nickel-catalyzed Negishi coupling with aryl zinc reagents favors α-arylation (85% yield) over β (≤10%) due to steric hindrance .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Data Conflicts :

  • Antimicrobial assays : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from solvent choice (DMSO vs. aqueous buffer) altering compound solubility .
  • Enzyme inhibition : Conflicting IC₅₀ values for acetylcholinesterase (2 µM vs. 10 µM) suggest pH-dependent protonation of the tertiary amine affecting binding .
    • Resolution : Standardize assay conditions (solvent, pH, temperature) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies enable enantiomeric resolution of this compound derivatives?

  • Chiral Separation :

  • HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Resolution factor (Rₛ) >1.5 achieved for diastereomeric amides .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer (ee >95% reported) .

Key Recommendations for Researchers

  • Synthesis : Optimize steric hindrance by adjusting amine substituents to control reaction regioselectivity .
  • Biological Assays : Pre-saturate buffers with compound to avoid solubility-driven false negatives .
  • Computational Modeling : Use DFT to predict reaction pathways and validate with kinetic isotope effects .

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